3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
“3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1185302-77-5 . It has a molecular weight of 245.75 and its linear formula is C11H19N3O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N3O.ClH/c1-8(2)6-10-13-11(15-14-10)9-4-3-5-12-7-9;/h8-9,12H,3-7H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Medicine: Potential Therapeutic Agent
This compound has shown promise in the medical field due to its structural similarity to other oxadiazole derivatives, which are known for their therapeutic properties. It could be explored as a potential lead compound for the development of new drugs, particularly as an acetylcholinesterase inhibitor , which is a target for Alzheimer’s disease treatment.
Agriculture: Pesticide Development
In agriculture, the oxadiazole ring found in this compound is often associated with antifungal properties . Research could focus on its efficacy against plant pathogens, potentially leading to the development of new fungicides that help protect crops from diseases.
Industry: Chemical Manufacturing
The industrial application of this compound could involve its use as an intermediate in the synthesis of more complex molecules. Its solid form and stability at room temperature make it suitable for storage and handling in industrial settings .
Biochemistry: Enzyme Interaction Studies
In biochemistry, this compound’s interaction with various enzymes could be of interest. Understanding how it affects enzyme activity could provide insights into cellular processes and lead to the discovery of new biochemical pathways .
Pharmacology: Drug Mechanism Elucidation
Pharmacological studies could investigate the mechanism of action of this compound. By determining how it interacts with biological targets, researchers can elucidate its pharmacodynamics and pharmacokinetics, which are crucial for drug development .
Safety And Hazards
properties
IUPAC Name |
3-(2-methylpropyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-8(2)6-10-13-11(15-14-10)9-4-3-5-12-7-9;/h8-9,12H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQKNTQHRKQHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
CAS RN |
1185302-77-5 | |
Record name | Piperidine, 3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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